(E)-N'-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide
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Overview
Description
(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide is a chemical compound characterized by the presence of a benzimidamide core structure with a 4-chlorophenylsulfonyl group and diethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide typically involves the following steps:
Formation of the benzimidamide core: This can be achieved by reacting benzimidazole with diethylamine under suitable conditions.
Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the benzimidamide core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-50°C).
- Reaction time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide would involve scaling up the laboratory synthesis procedures. This includes:
- Using larger reaction vessels.
- Implementing continuous flow processes to enhance efficiency.
- Employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Scientific Research Applications
(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Modulation: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-((4-methylphenyl)sulfonyl)-N,N-diethylbenzimidamide
- (E)-N’-((4-fluorophenyl)sulfonyl)-N,N-diethylbenzimidamide
- (E)-N’-((4-bromophenyl)sulfonyl)-N,N-diethylbenzimidamide
Uniqueness
(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness can be attributed to:
- Chlorine Substitution : The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets.
- Sulfonyl Group : The sulfonyl group contributes to the compound’s stability and solubility, making it suitable for various applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N,N-diethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-20(4-2)17(14-8-6-5-7-9-14)19-23(21,22)16-12-10-15(18)11-13-16/h5-13H,3-4H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWTJPTJXPFBN-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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